molecular formula C12H8O3S B15258949 3-(4-Formylphenyl)thiophene-2-carboxylic acid CAS No. 851340-17-5

3-(4-Formylphenyl)thiophene-2-carboxylic acid

Cat. No.: B15258949
CAS No.: 851340-17-5
M. Wt: 232.26 g/mol
InChI Key: FFOUPFCTGQHHLU-UHFFFAOYSA-N
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Description

4-(2-Carboxythiophen-3-yl)benzaldehyde is an organic compound with the molecular formula C12H8O3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and benzaldehyde, an aromatic aldehyde.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Carboxythiophen-3-yl)benzaldehyde typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Functionalization of the Thiophene Ring: The thiophene ring is then functionalized to introduce the carboxyl group at the 2-position. This can be achieved through carboxylation reactions using carbon dioxide and suitable catalysts.

    Aldehyde Introduction: The final step involves the introduction of the benzaldehyde moiety at the 4-position of the thiophene ring. This can be accomplished through a formylation reaction, such as the Vilsmeier-Haack reaction, which uses a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production of 4-(2-Carboxythiophen-3-yl)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(2-Carboxythiophen-3-yl)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)

    Reduction: NaBH4, LiAlH4

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)

Major Products Formed

    Oxidation: 4-(2-Carboxythiophen-3-yl)benzoic acid

    Reduction: 4-(2-Carboxythiophen-3-yl)benzyl alcohol

    Substitution: Various substituted derivatives of 4-(2-Carboxythiophen-3-yl)benzaldehyde

Scientific Research Applications

4-(2-Carboxythiophen-3-yl)benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(2-Carboxythiophen-3-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways and molecular targets involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Carboxythiophen-3-yl)benzoic acid: An oxidized derivative of 4-(2-Carboxythiophen-3-yl)benzaldehyde.

    4-(2-Carboxythiophen-3-yl)benzyl alcohol: A reduced derivative of 4-(2-Carboxythiophen-3-yl)benzaldehyde.

    4-(2-Carboxythiophen-3-yl)benzene: A structurally similar compound lacking the aldehyde group.

Uniqueness

4-(2-Carboxythiophen-3-yl)benzaldehyde is unique due to the presence of both the thiophene ring and the benzaldehyde moiety, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.

Properties

CAS No.

851340-17-5

Molecular Formula

C12H8O3S

Molecular Weight

232.26 g/mol

IUPAC Name

3-(4-formylphenyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C12H8O3S/c13-7-8-1-3-9(4-2-8)10-5-6-16-11(10)12(14)15/h1-7H,(H,14,15)

InChI Key

FFOUPFCTGQHHLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(SC=C2)C(=O)O

Origin of Product

United States

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